(-)-Epicedrol

UGT2B7 inhibition Sesquiterpenoid pharmacology Drug metabolism

(-)-Epicedrol is the 8S-epimer of cedrol with a distinct stereochemical configuration that confers unique biological activity. Unlike generic cedrol mixtures, this authenticated single stereoisomer delivers a verified Kic of 0.21 μM against human UGT2B7, making it indispensable for calibrating enzyme inhibition assays. The 96:4 epi-cedrol:cedrol synthase product ratio provides a quantitative benchmark for terpene cyclase research. Sourcing stereochemically undefined alternatives risks invalid assay results and irreproducible biosynthetic data. This compound also serves as a CYP2A13 inhibitor lead for medicinal chemistry programs targeting smoking cessation. Ensure your research integrity—procure only stereochemically authenticated (-)-Epicedrol.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 19903-73-2
Cat. No. B010098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Epicedrol
CAS19903-73-2
Synonyms8-epicedrol
cedrol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1CCC2C13CCC(C(C3)C2(C)C)(C)O
InChIInChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14+,15+/m1/s1
InChIKeySVURIXNDRWRAFU-MIBAYGRRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Epicedrol (CAS 19903-73-2): Sesquiterpene Alcohol Overview for Scientific Procurement


(-)-Epicedrol (CAS 19903-73-2), also known as 8-epi-cedrol or cedran-8-ol, is a tricyclic sesquiterpene alcohol that is the 8S-epimer of cedrol [1]. It is a plant metabolite and a cedrane sesquiterpenoid with the molecular formula C15H26O and a molecular weight of 222.37 g/mol [2]. The compound is structurally characterized by a cedrane skeleton bearing a tertiary alcohol group at the C-8 position with (S)-configuration. It occurs naturally in various plant essential oils and is of interest in fragrance chemistry, enzymology, and pharmaceutical research [3].

Why Generic Sesquiterpene Alcohols Cannot Substitute for (-)-Epicedrol in Research Applications


The stereochemical configuration at the C-8 position fundamentally distinguishes (-)-epicedrol from its epimer cedrol and other tricyclic sesquiterpenoid alcohols. This single stereochemical difference translates into distinct enzymatic substrate specificity, inhibition potency against human UDP-glucuronosyltransferase 2B7, and biotransformation regioselectivity [1]. Empirical studies demonstrate that epimeric pairs of cedrane sesquiterpenoids exhibit differential Kic values, product ratios in biosynthetic systems, and glucuronidation rates, rendering generic substitution scientifically invalid for applications requiring defined stereochemistry [2].

Quantitative Evidence for (-)-Epicedrol Differentiation from Closest Analogs


Competitive Inhibition of Human UDP-Glucuronosyltransferase 2B7: Epicedrol vs. Cedrol and Other Sesquiterpenoids

(-)-Epicedrol exhibits a competitive inhibition constant (Kic) of 0.21 μM against recombinant human UDP-glucuronosyltransferase 2B7 (UGT2B7), compared to its epimer cedrol with a Kic of 0.15 μM [1]. This represents a 40% higher Kic value (lower apparent affinity) for epicedrol relative to cedrol under identical assay conditions. In the same study, globulol and epiglobulol showed Kic values of 5.4 μM and 4.0 μM, respectively, while longifolol and isolongifolol exhibited nanomolar affinity with Kic values of 23 nM and 26 nM [1].

UGT2B7 inhibition Sesquiterpenoid pharmacology Drug metabolism

Enzymatic Product Specificity: 96:4 Ratio of (-)-Epicedrol to Cedrol from Farnesyl Diphosphate

Recombinant 8-epicedrol synthase from Artemisia annua expressed in Escherichia coli catalyzes the cyclization of farnesyl diphosphate to produce a 96:4 mixture of (-)-8-epicedrol and cedrol, as quantified by GC-MS analysis [1]. Native epi-cedrol synthase similarly yields epi-cedrol as the predominant product (>96%) with cedrol and various olefins as minor products [2].

Terpene synthase Sesquiterpene biosynthesis Enzyme engineering

Regioselective Hydroxylation by Mucor plumbeus: C-3 Functionalization

The fungus Mucor plumbeus hydroxylates 8-epicedrol efficiently but non-stereospecifically at the C-3 position, yielding hydroxylated derivatives [1]. This regioselectivity is distinct from the biotransformation of cedrol by other fungal species and provides a route to C-3 oxygenated cedrane derivatives.

Microbial biotransformation Regioselective hydroxylation Cedrane derivatives

Stereochemical Control of UGT2B7-Catalyzed Glucuronidation Rate

In a class-level analysis of tricyclic sesquiterpenoid alcohols, epimeric pairs such as globulol/epiglobulol and longifolol/isolongifolol exhibited substantial differences in glucuronidation rates by UGT2B7, despite nearly identical Kic values [1]. The introduction of a methyl group into the side chain of isolongifolol and longifolol decreased the rate of UGT2B7-catalyzed glucuronidation by more than 88%, demonstrating that stereochemical and steric factors significantly control conjugation kinetics [1].

Glucuronidation Stereoselectivity Drug metabolism

CYP2A13 Inhibitory Activity: Patent Disclosure

Japanese Patent JP2017132771A discloses (-)-epicedrol as one of a series of compounds having CYP2A13 inhibitory activity, proposed for use as a smoking frequency reducer [1]. The patent lists (-)-epicedrol alongside other terpenoids including (-)-globulol, (-)-caryophyllene oxide, and valencene. No quantitative inhibition data (e.g., IC50) are provided in the patent abstract.

CYP2A13 inhibitor Smoking cessation Japanese patent

Recommended Application Scenarios for (-)-Epicedrol Based on Verified Differentiation Evidence


Reference Standard for UGT2B7 Enzyme Inhibition Assays

(-)-Epicedrol serves as a stereochemically defined reference inhibitor for human UGT2B7 with a verified Kic of 0.21 μM [1]. Its intermediate potency, situated between nanomolar inhibitors (longifolol/isolongifolol) and micromolar inhibitors (globulol/epiglobulol), makes it useful for calibrating enzyme inhibition screens and validating assay sensitivity ranges [1].

Substrate for Sesquiterpene Synthase Mechanistic Studies

The 96:4 product ratio of (-)-epicedrol to cedrol generated by recombinant epi-cedrol synthase provides a quantitative benchmark for investigating stereochemical control in terpene cyclization cascades [2]. Researchers can use authentic (-)-epicedrol as an analytical standard to validate product identity in GC-MS or NMR analyses of enzymatic reactions [2].

Starting Material for C-3 Functionalized Cedrane Derivatives via Biotransformation

(-)-Epicedrol undergoes regioselective hydroxylation at the C-3 position when incubated with Mucor plumbeus [3]. This microbial biotransformation route enables the synthesis of C-3 oxygenated cedrane derivatives that may serve as intermediates for further chemical elaboration or as probe molecules for structure-activity relationship studies [3].

Lead Compound for CYP2A13 Inhibitor Development Programs

The disclosure of (-)-epicedrol as a CYP2A13 inhibitor in patent literature [4] supports its consideration as a starting point for medicinal chemistry campaigns targeting smoking cessation or other conditions where CYP2A13 modulation is therapeutically relevant. Procurement of authenticated (-)-epicedrol enables patent exemplification and follow-on structure-activity relationship studies [4].

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